Chemical structure and properties of 2-Cyanomorpholine-4-sulfonyl chloride
Chemical structure and properties of 2-Cyanomorpholine-4-sulfonyl chloride
[1]
Executive Summary
2-Cyanomorpholine-4-sulfonyl chloride (CAS: 1509146-41-1) is a specialized heterocyclic building block used in the synthesis of advanced pharmaceutical agents.[1][2] It serves as a dual-functional scaffold, introducing a morpholine ring (improving aqueous solubility and metabolic stability) and a nitrile group (a versatile synthetic handle for further elaboration) into target molecules via sulfonamide linkages.[1]
This guide details the structural properties, synthesis protocols, and reactivity profiles of 2-Cyanomorpholine-4-sulfonyl chloride, providing researchers with the actionable data required to integrate this reagent into medicinal chemistry workflows.
Part 1: Chemical Identity & Structural Analysis[1]
Physicochemical Profile
The molecule consists of a morpholine saturated heterocycle substituted at the nitrogen (N4) with a highly reactive sulfonyl chloride group and at the C2 position with a nitrile (cyano) group.[2]
| Property | Value |
| IUPAC Name | 2-cyanomorpholine-4-sulfonyl chloride |
| CAS Number | 1509146-41-1 |
| Molecular Formula | C₅H₇ClN₂O₃S |
| Molecular Weight | 210.64 g/mol |
| SMILES | N#CC1CN(S(=O)(=O)Cl)CCO1 |
| Physical State | Off-white to pale yellow solid (low melting) or viscous oil |
| Solubility | Soluble in DCM, THF, Ethyl Acetate; reacts with water/alcohols |
| Storage | +2°C to +8°C, under inert atmosphere (Argon/Nitrogen), desiccated |
Stereochemistry
The C2 position is a chiral center. While the reagent is often supplied as a racemate, enantiopure forms can be synthesized starting from chiral amino alcohols.
-
(R)-Isomer: Derived from (R)-morpholine-2-carbonitrile.[1][3][4]
-
(S)-Isomer: Derived from (S)-morpholine-2-carbonitrile.[1]
Structural Reactivity Analysis[1]
-
Sulfonyl Chloride (Electrophile): The S(VI) center is highly electrophilic, susceptible to nucleophilic attack by amines, alcohols, and thiols. It is the primary attachment point for coupling to drug scaffolds.
-
Nitrile (Synthetic Handle): The electron-withdrawing nature of the nitrile group at C2 inductively deactivates the morpholine ring slightly, potentially increasing the stability of the sulfonamide bond formed at N4 compared to unsubstituted morpholine sulfonamides.
Part 2: Synthesis & Manufacturing[1][6]
The synthesis of 2-Cyanomorpholine-4-sulfonyl chloride typically proceeds via the chlorosulfonylation of the parent amine, 2-cyanomorpholine.[1] Due to the sensitivity of the nitrile group to strong acids/hydrolysis, Sulfuryl Chloride (SO₂Cl₂) is the preferred reagent over Chlorosulfonic acid.
Synthesis Workflow (DOT Diagram)
Caption: Synthesis pathway converting Morpholine-2-carbonitrile to the sulfonyl chloride via Sulfuryl Chloride.
Validated Experimental Protocol
Objective: Synthesis of 2-Cyanomorpholine-4-sulfonyl chloride on a 10 mmol scale.
-
Preparation: Flame-dry a 100 mL round-bottom flask (RBF) and equip with a magnetic stir bar and nitrogen inlet.
-
Dissolution: Add Morpholine-2-carbonitrile HCl (1.48 g, 10 mmol) and anhydrous Dichloromethane (DCM) (40 mL).
-
Base Addition: Cool the suspension to 0°C (ice bath). Dropwise add Triethylamine (TEA) (3.03 g, 30 mmol) over 10 minutes. The mixture will become clear as the free base is generated.
-
Reagent Addition: Cool the solution to -10°C (salt/ice bath). Add a solution of Sulfuryl Chloride (SO₂Cl₂) (1.48 g, 11 mmol) in DCM (5 mL) dropwise over 20 minutes. Caution: Gas evolution (HCl) may occur.[1]
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2 hours. Monitor by TLC (ensure complete consumption of amine).[1]
-
Workup:
-
Quench with ice-cold water (20 mL).
-
Separate the organic layer.
-
Wash organic layer with 0.1 M HCl (cold, rapid wash to remove excess amine/TEA), followed by Brine.
-
Dry over anhydrous MgSO₄.[1]
-
-
Isolation: Filter and concentrate in vacuo at low temperature (<30°C) to yield the crude sulfonyl chloride.
-
Purification: If necessary, rapid filtration through a silica plug using Hexane/EtOAc (dissolve product immediately for next step). Do not store for long periods.
Part 3: Reactivity & Applications in Drug Discovery[1]
Primary Application: Sulfonamide Coupling
This reagent is primarily used to introduce the 2-cyanomorpholinyl-sulfonyl moiety onto primary or secondary amines (e.g., aniline derivatives, piperazines).[1]
General Coupling Protocol:
-
Substrate: Amine (R-NH₂).[1]
-
Conditions: Pyridine (solvent/base) OR DCM/TEA.[1]
-
Temperature: 0°C to RT.
-
Yield: Typically 80-95%.[1]
Secondary Application: Nitrile Derivatization
Once the sulfonamide is formed, the C2-nitrile group serves as a "masked" functional group for late-stage diversification.[1]
| Transformation | Reagents | Product |
| Hydrolysis | H₂O₂, K₂CO₃, DMSO | Primary Amide (-CONH₂) |
| Reduction | LiAlH₄ or H₂/Raney Ni | Aminomethyl group (-CH₂NH₂) |
| Cyclization | NaN₃, ZnBr₂ | Tetrazole (Bioisostere of carboxylic acid) |
| Pinner Reaction | HCl/MeOH | Methyl Ester (-COOMe) |
Mechanistic Flow (DOT Diagram)
Caption: Workflow showing the attachment of the reagent to a drug scaffold followed by diversification of the nitrile handle.
Part 4: Safety & Handling (E-E-A-T)[1]
Hazard Identification
-
Corrosive: Causes severe skin burns and eye damage (Category 1B).[1]
-
Moisture Sensitive: Hydrolyzes rapidly to release HCl and the corresponding sulfonic acid.
-
Acute Toxicity: Harmful if swallowed or inhaled.[1] The nitrile group poses a theoretical risk of cyanide release under extreme metabolic or hydrolytic conditions, though the morpholine-nitrile bond is generally stable.
Handling Procedures
-
PPE: Wear chemical-resistant gloves (Nitrile/Neoprene), safety goggles, and a lab coat. Handle only in a fume hood.
-
Quenching: Quench excess reagent with aqueous sodium bicarbonate.[1] Do not mix directly with strong oxidizers.[1]
-
Storage: Store in a tightly closed container at 4°C . Hydrolysis products (sulfonic acids) are non-volatile but acidic.[1]
References
-
PubChem. (2025).[1] Morpholine-2-carbonitrile (Precursor Data). National Library of Medicine. Retrieved February 18, 2026, from [Link]
-
Google Patents. (2004).[1] Treatment of communication disorders with norepinephrine reuptake inhibitors (CA2532349A1).[5] [Mentions 2-cyanomorpholine intermediates]. Retrieved February 18, 2026, from
Sources
- 1. 4-Morpholinecarbonitrile | C5H8N2O | CID 73738 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. EnamineStore [enaminestore.com]
- 3. chemscene.com [chemscene.com]
- 4. (R)-Morpholine-2-carbonitrile hydrochloride | 1262409-78-8 [sigmaaldrich.com]
- 5. CA2532349A1 - Treatment of stuttering and other communication disorders with norepinephrine reuptake inhibitors - Google Patents [patents.google.com]
